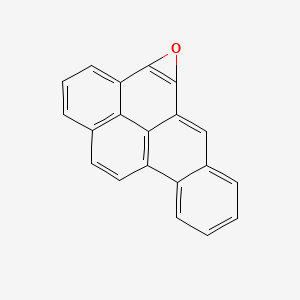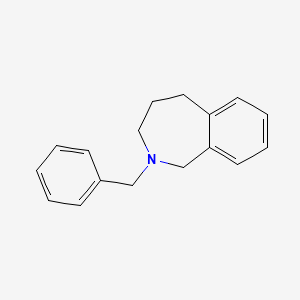![molecular formula C20H27NSn B14640893 (E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine CAS No. 56637-24-2](/img/structure/B14640893.png)
(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine is an organic compound that features a butyl-substituted phenyl group and a trimethylstannyl-substituted phenyl group connected by a methanimine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine typically involves the following steps:
Formation of the Butylphenylamine: This can be achieved by the alkylation of aniline with butyl halides under basic conditions.
Synthesis of the Trimethylstannylphenylaldehyde: This involves the stannylation of a phenyl group using trimethyltin chloride in the presence of a catalyst.
Condensation Reaction: The final step involves the condensation of the butylphenylamine with the trimethylstannylphenylaldehyde under acidic or basic conditions to form the methanimine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which (E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trimethylstannyl group can facilitate binding to specific sites, while the methanimine linkage can participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar structural properties but different functional groups.
Trifluoromethylbenzimidazole: Another compound with a similar aromatic structure but different substituents.
Uniqueness
(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine is unique due to the presence of both butyl and trimethylstannyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
56637-24-2 |
|---|---|
Molekularformel |
C20H27NSn |
Molekulargewicht |
400.1 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-1-(4-trimethylstannylphenyl)methanimine |
InChI |
InChI=1S/C17H18N.3CH3.Sn/c1-2-3-7-15-10-12-17(13-11-15)18-14-16-8-5-4-6-9-16;;;;/h5-6,8-14H,2-3,7H2,1H3;3*1H3; |
InChI-Schlüssel |
IXEFZZNEASSDMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B14640810.png)
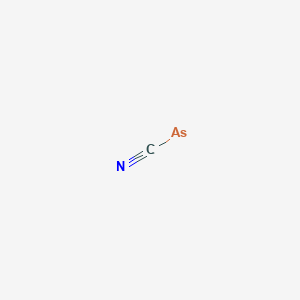


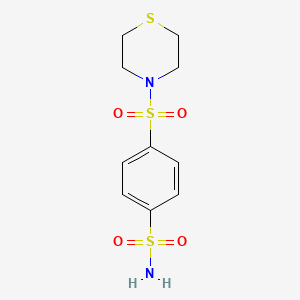



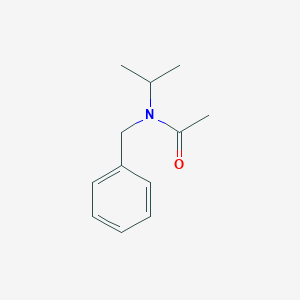
![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)
